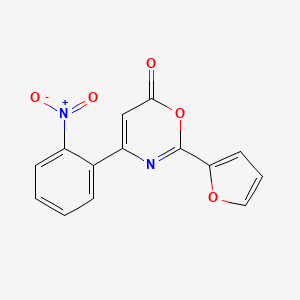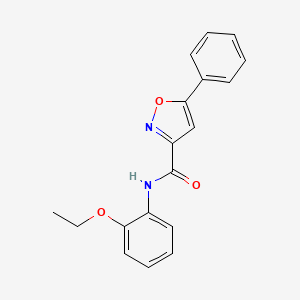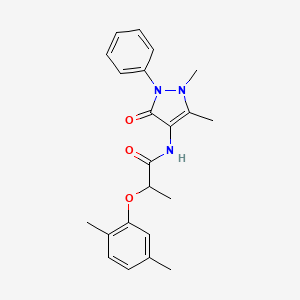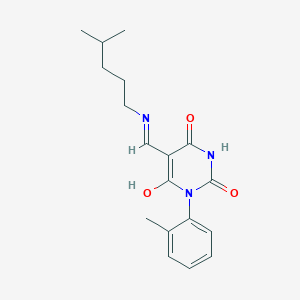
N-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)cyclopropanecarboxamide
Übersicht
Beschreibung
N-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)cyclopropanecarboxamide is a useful research compound. Its molecular formula is C18H14N2O3 and its molecular weight is 306.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 306.10044231 g/mol and the complexity rating of the compound is 522. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Applications in Heterocycles Synthesis
Research on t-2-benzoyl-t-5-phenylcyclohexane-r-1-carboxylic acid has demonstrated its reactivity with various amines to produce saturated isoindole-fused heterocycles. This indicates the potential of cyclopropanecarboxamide derivatives in synthesizing complex molecular structures, which could have implications in drug discovery and development. The detailed reaction mechanisms and the structural elucidation of the products highlight the compound's utility in synthetic organic chemistry, offering new avenues for creating pharmacologically active molecules (Stájer, Szabó, Csende, Argay, & Sohár, 2002).
Exploration in Polymerization
The controlled radical polymerization of an acrylamide containing l-phenylalanine moiety via RAFT (Reversible Addition−Fragmentation Chain Transfer) has been studied using monosubstituted acrylamide derivatives, showcasing the compound's potential in polymer science. This research illustrates the ability to synthesize polymers with controlled molecular weight, low polydispersity, and enhanced isotacticity, which could have significant applications in biomedical and materials science (Mori, Sutoh, & Endo, 2005).
Anticancer Agent Design
The synthesis of functionalized amino acid derivatives, including N-substituted cyclopropanecarboxamide derivatives, has been explored for their potential as anticancer agents. These compounds have been evaluated for in vitro cytotoxicity against human cancer cell lines, revealing promising results that highlight the potential therapeutic applications of these derivatives in oncology. The research provides a foundation for designing new anticancer agents, demonstrating the compound's relevance in medicinal chemistry and drug discovery (Kumar et al., 2009).
Eigenschaften
IUPAC Name |
N-(1,3-dioxo-2-phenylisoindol-5-yl)cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O3/c21-16(11-6-7-11)19-12-8-9-14-15(10-12)18(23)20(17(14)22)13-4-2-1-3-5-13/h1-5,8-11H,6-7H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMOBFLMHOLZPOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=CC3=C(C=C2)C(=O)N(C3=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-chloro-N-{2-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-5-iodobenzamide](/img/structure/B4599672.png)

![5-chloro-N-(3-{N-[(4-nitrophenyl)acetyl]ethanehydrazonoyl}phenyl)-2-thiophenecarboxamide](/img/structure/B4599708.png)
![N-[(1R,2S)-2-methylcyclohexyl]-2-[(4-methyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B4599716.png)
![N-tert-butyl-N~2~-(3-methylbenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4599720.png)



![1-[1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidine-3-carbonyl]piperidine-4-carboxamide](/img/structure/B4599744.png)
![N-[4-(aminosulfonyl)phenyl]-2-[4-(cyclopentyloxy)benzoyl]hydrazinecarbothioamide](/img/structure/B4599763.png)
![METHYL 3-({[4-(3-CHLOROBENZYL)PIPERAZINO]CARBONYL}AMINO)-2-THIOPHENECARBOXYLATE](/img/structure/B4599771.png)
![2-(2,6-Dichloro-4-{[(5E)-1-(4-ethoxyphenyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl}phenoxy)acetic acid](/img/structure/B4599778.png)

![5-{3-chloro-4-[(4-fluorobenzyl)oxy]-5-methoxybenzylidene}-1-methyl-3-phenyl-2-thioxo-4-imidazolidinone](/img/structure/B4599789.png)
